molecular formula C12H21NO4 B3325038 Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate CAS No. 204205-27-6

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B3325038
CAS No.: 204205-27-6
M. Wt: 243.3 g/mol
InChI Key: ZZQKEINORXICEN-UHFFFAOYSA-N
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Description

This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with a tert-butyl ester group, a hydroxyethyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent functionalization of the piperidine ring. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The presence of the hydroxyethyl and ketone groups allows it to participate in redox reactions and form covalent bonds with other molecules, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate is unique due to the combination of its functional groups and the piperidine ring structure

Properties

IUPAC Name

tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQKEINORXICEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCC1=O)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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